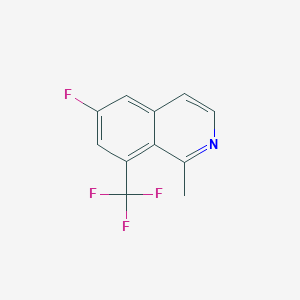
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C11H7F4N. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 8th position on the isoquinoline ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process often involves:
Cyclization Reactions: Utilizing cyclization reactions to form the isoquinoline ring.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to remove or modify functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions, particularly involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoquinoline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties.
1-Methylisoquinoline: Does not contain fluorine or trifluoromethyl groups, affecting its reactivity and applications.
8-Trifluoromethylisoquinoline: Similar structure but without the fluorine atom at the 6th position.
Uniqueness
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is unique due to the combined presence of fluorine, methyl, and trifluoromethyl groups on the isoquinoline ring.
Properties
IUPAC Name |
6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMADLBMJBRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)
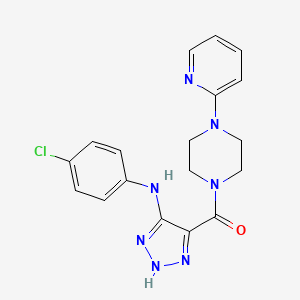
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)
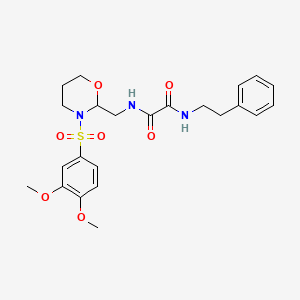

![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
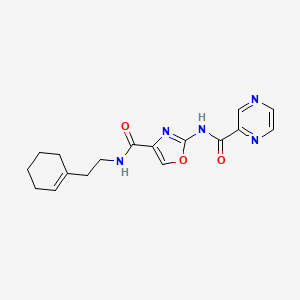
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
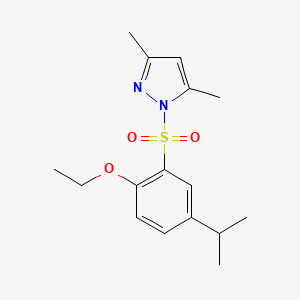
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2769181.png)
![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)
